molecular formula C15H26N2O4 B8200670 rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate

rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate

Cat. No.: B8200670
M. Wt: 298.38 g/mol
InChI Key: RJOGUCMOQSTGNA-IAQYHMDHSA-N
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Description

Rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate is a useful research compound. Its molecular formula is C15H26N2O4 and its molecular weight is 298.38 g/mol. The purity is usually 95%.
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Biological Activity

The compound rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate , with the CAS number 2757083-46-6, belongs to the class of pyrrolo[3,4-c]pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, highlighting its pharmacological properties and relevant research findings.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • Purity : Typically reported at 97% .

Biological Activity Overview

Pyrrolo[3,4-c]pyridine derivatives are known for their broad spectrum of biological activities. The following sections detail the specific activities associated with this compound.

1. Antimicrobial Activity

Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi.
  • Studies suggest that modifications in the chemical structure can enhance antimicrobial activity .

2. Antitumor Activity

Pyrrolo[3,4-c]pyridines are being investigated for their potential antitumor effects:

  • Some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
  • The mechanism often involves the inhibition of specific signaling pathways related to cell growth and survival .

3. Neuroprotective Effects

The neuroprotective potential of pyrrolo[3,4-c]pyridine derivatives has been a focus of recent studies:

  • These compounds may help in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
  • Research has indicated that certain derivatives can modulate neurotransmitter levels, enhancing cognitive function .

Case Studies and Research Findings

Several studies have specifically investigated the biological activities of pyrrolo[3,4-c]pyridine derivatives:

StudyFindings
Deraeve et al. (2021)Reported that pyrrolo[3,4-c]pyridine derivatives exhibited good activity against Mycobacterium tuberculosis, with some compounds showing low micromolar IC50 values .
Zhang et al. (2020)Evaluated a series of pyrrolo[2,3-b]pyridine derivatives for FGFR inhibition; some showed potent antitumor activity against breast cancer cell lines .
Lee et al. (2021)Investigated neuroprotective effects in vitro; found that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[3,4-c]pyridine derivatives:

  • Modifications to the substituents on the pyridine ring can significantly affect potency and selectivity against target enzymes or receptors.
  • The presence of specific functional groups has been correlated with enhanced biological activities across various assays .

Properties

IUPAC Name

2-O-tert-butyl 7a-O-methyl (3aR,7aS)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2,7a-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11-8-16(4)7-6-15(11,10-17)12(18)20-5/h11H,6-10H2,1-5H3/t11-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOGUCMOQSTGNA-IAQYHMDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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